molecular formula C21H21FN2O3S B2373066 ethyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate CAS No. 1251695-25-6

ethyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate

Cat. No. B2373066
CAS RN: 1251695-25-6
M. Wt: 400.47
InChI Key: JCJXMOKOOARKKM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a benzodiazepine ring, which is a common structure in many pharmaceuticals . It also seems to have a methoxybenzyl group attached to it, which could potentially influence its properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions with phenylmagnesium bromide and trimethyl borate . Reactions at the benzylic position are also important for synthesis problems .

Scientific Research Applications

Synthesis and Anticancer Properties

Ethyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate and its derivatives have been explored in the context of anticancer research. For instance, compounds involving the 1,5-benzodiazepine structure have been synthesized and evaluated for their anticancer activity against various cancer cell lines, showing potential in this therapeutic area (Bekircan et al., 2008).

Pharmacological Effects on Smooth Muscle

Research has been conducted on derivatives of 1,5-benzodiazepines to understand their effects on smooth muscle and other pharmacological properties. These studies contribute to a broader understanding of how these compounds can be utilized in various medical applications (Nagao et al., 1972).

Development of Antimicrobial Agents

The synthesis of new 1,5-benzodiazepine derivatives has been explored for their potential as antimicrobial agents. Such research highlights the versatility of these compounds in addressing different types of microbial infections (Singh et al., 2002).

Solid-Phase Synthesis Techniques

Advancements in the solid-phase synthesis of 1,5-benzodiazepin-2-ones, a category to which ethyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate belongs, have been made. This research is critical for the efficient and scalable production of these compounds, facilitating their use in various scientific applications (Lee et al., 1999).

Exploration of Molecular Interactions

Studies have been conducted to understand the molecular interactions of 1,5-benzodiazepine derivatives. These studies provide insights into how these compounds interact at a molecular level, which is essential for drug development and other scientific applications (Jabli et al., 2009).

properties

IUPAC Name

ethyl 2-[4-[(3-fluoro-4-methoxyphenyl)methylsulfanyl]-1H-1,5-benzodiazepin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3S/c1-3-27-21(25)12-15-11-20(24-18-7-5-4-6-17(18)23-15)28-13-14-8-9-19(26-2)16(22)10-14/h4-11,23H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJXMOKOOARKKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC3=CC(=C(C=C3)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate

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